molecular formula C20H20N4O3 B14153871 7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine CAS No. 849006-52-6

7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine

Cat. No.: B14153871
CAS No.: 849006-52-6
M. Wt: 364.4 g/mol
InChI Key: OGALKEQQTXGZLC-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its unique structure, which includes methoxy groups and an indole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzylamine with a suitable indole derivative, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .

Scientific Research Applications

7,8-Dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity. The methoxy groups and indole core play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine stands out due to its unique combination of methoxy groups and indole core, which confer specific chemical and biological properties.

Properties

CAS No.

849006-52-6

Molecular Formula

C20H20N4O3

Molecular Weight

364.4 g/mol

IUPAC Name

7,8-dimethoxy-N-[(4-methoxyphenyl)methyl]-5H-pyrimido[5,4-b]indol-4-amine

InChI

InChI=1S/C20H20N4O3/c1-25-13-6-4-12(5-7-13)10-21-20-19-18(22-11-23-20)14-8-16(26-2)17(27-3)9-15(14)24-19/h4-9,11,24H,10H2,1-3H3,(H,21,22,23)

InChI Key

OGALKEQQTXGZLC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC3=C2NC4=CC(=C(C=C43)OC)OC

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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